![molecular formula C14H15ClN2O3 B5065365 N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5065365.png)
N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound that features a bicyclic structure with a carboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the carboxamide group: This step involves the reaction of the bicyclic compound with an appropriate amine under suitable conditions to form the carboxamide.
Substitution on the phenyl ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution of the chlorine atom can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism by which N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but differ in the functional groups attached to the core.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but with a different ring size and substitution pattern.
Uniqueness
N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the specific combination of the bicyclic core with the 4-chloro-3-nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-12-4-3-10(7-13(12)17(19)20)16-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHPQVICYROYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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